![molecular formula C34H50O8 B1203650 2alpha,3beta,20beta-Urs-delta 12-ene-23beta,28-dioic acid 2,3-diacetate CAS No. 79679-46-2](/img/structure/B1203650.png)
2alpha,3beta,20beta-Urs-delta 12-ene-23beta,28-dioic acid 2,3-diacetate
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Overview
Description
2alpha,3beta,20beta-Urs-delta 12-ene-23beta,28-dioic acid 2,3-diacetate, also known as 2alpha,3beta,20beta-Urs-delta 12-ene-23beta,28-dioic acid 2,3-diacetate, is a useful research compound. Its molecular formula is C34H50O8 and its molecular weight is 586.8 g/mol. The purity is usually 95%.
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properties
CAS RN |
79679-46-2 |
---|---|
Product Name |
2alpha,3beta,20beta-Urs-delta 12-ene-23beta,28-dioic acid 2,3-diacetate |
Molecular Formula |
C34H50O8 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C34H50O8/c1-18-11-14-34(29(39)40)16-15-31(6)22(26(34)19(18)2)9-10-24-30(5)17-23(41-20(3)35)27(42-21(4)36)33(8,28(37)38)25(30)12-13-32(24,31)7/h9,18-19,23-27H,10-17H2,1-8H3,(H,37,38)(H,39,40)/t18-,19-,23+,24+,25+,26-,27-,30+,31+,32+,33+,34-/m0/s1 |
InChI Key |
FPOJHWIUZUDFHZ-ZBEAUVLGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
synonyms |
2 alpha,3 beta,20 beta-urs-delta 12-ene-23 beta,28-dioic acid 2,3-diacetate 2,3,20-UDDA |
Origin of Product |
United States |
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